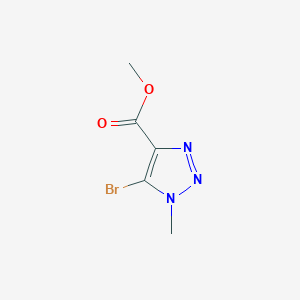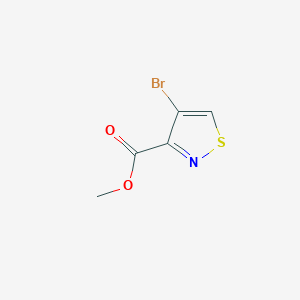
Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound with the molecular formula C5H6BrN3O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 1H-1,2,4-triazole-3-carboxylate” was synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole followed by oxidation and esterification .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCn1ncnc1Br . This indicates that the molecule contains a 1,2,3-triazole ring with a bromine atom and a methyl group attached to it. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 220.02 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis Applications
Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate serves as an important building block in organic synthesis. Its reactivity, particularly due to the presence of the bromo and methyl groups, makes it a versatile intermediate for various chemical transformations. For instance, the kinetics of reactions between various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles and their subsequent reactivity provide insights into the electron-releasing and electron-attracting power of nitrogen atoms in these compounds (Barlin, 1967). This foundational understanding aids in the development of more efficient synthesis methods for related structures.
Role in Synthesizing Biologically Active Derivatives
The compound has been utilized to synthesize N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, showcasing a method to modify the chemical structure to achieve potentially bioactive molecules. This process involves the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate to produce derivatives that are studied for their structural and conformational characteristics, aiding in the development of compounds with specific biological activities (Dzygiel et al., 2004).
Catalytic Applications
Research has explored the use of this compound derivatives as ligands in catalytic applications, such as in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, demonstrating its potential in facilitating complex chemical reactions. This exploration includes studying the compound's efficiency in catalyzing reactions like allene synthesis and alkyne hydration, highlighting its utility in developing novel catalysts that can enhance reaction rates and selectivity (Pokhodylo & Obushak, 2019).
Antimicrobial Activity Exploration
Further research into derivatives of this compound explores their antimicrobial properties. Studies have synthesized novel series of triazole derivatives and evaluated their antimicrobial activities against various bacterial strains. This highlights the compound's role in the development of new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Sanjeeva et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-1-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-4(6)3(7-8-9)5(10)11-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWINGUABFYCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














